2-methoxy-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide
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Overview
Description
2-Methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is a synthetic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methoxy group, two methyl groups, and a thiophen-2-ylmethyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide typically involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with thiophen-2-ylmethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and solvents, as well as precise control of reaction parameters such as temperature, pressure, and reaction time, are crucial for achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-((4-Methoxyanilino)methyl)phenol
Uniqueness
2-Methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is unique due to the presence of both methoxy and thiophen-2-ylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows the compound to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C14H17NO3S2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H17NO3S2/c1-10-7-13(18-3)14(8-11(10)2)20(16,17)15-9-12-5-4-6-19-12/h4-8,15H,9H2,1-3H3 |
InChI Key |
KLSKUZABNUTVIB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=CS2)OC |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=CS2)OC |
Origin of Product |
United States |
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